molecular formula C2H4AsO5- B1243799 Arsonoacetic acid anion

Arsonoacetic acid anion

Cat. No.: B1243799
M. Wt: 182.97 g/mol
InChI Key: SIYRQHPXBLWQRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsonoacetic acid anion, formally known as 2-arsonoacetate, is an organoarsenic compound with the molecular formula C₂H₄AsO₅⁻ (derived from the neutral form C₂H₅AsO₅). Its structure features an arsenic atom covalently bonded to a carboxylic acid group (-CH₂COOH) and two hydroxyl groups (-OH), forming a tetrahedral geometry around the arsenic center . The compound is synthesized via the reaction of sodium arsenite (Na₃AsO₃) with sodium chloroacetate (ClCH₂COONa) under alkaline conditions, yielding the disodium salt (disodium arsonoacetate, CAS 126-82-9) as a stable intermediate . Key properties include:

  • Molecular weight: 183.98 g/mol
  • Solubility: 217.4 g/L in water at 18°C
  • Melting point: 152°C
  • Acidity: The carboxylic acid group (pKa ~2.5) and arsenic acid moieties (pKa₁ ~2.3, pKa₂ ~6.9) contribute to its polyprotic nature .

Applications include its use as a chelating agent in research and as a precursor in synthesizing arsenic-containing coordination complexes .

Properties

Molecular Formula

C2H4AsO5-

Molecular Weight

182.97 g/mol

IUPAC Name

2-arsonoacetate

InChI

InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1

InChI Key

SIYRQHPXBLWQRE-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])[As](=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Arsenoacetic Acid (C₂H₅AsO₄)
  • Structure : Contains an arsenic atom bonded to a single hydroxyl group and a carboxylic acid group (-As(OH)-CH₂COOH).
  • Crystal Data: Exhibits linear As···O interactions (bond length: 3.369 Å, angle: 179.6°) compared to arsonoacetic acid’s shorter As-O bonds (1.66–1.78 Å), influencing stability and reactivity .
  • Synthesis: Prepared similarly to arsonoacetic acid but with modified stoichiometry of reactants .
Sodium Cacodylate (C₂H₆AsO₂Na)
  • Structure : Dimethylarsinic acid derivative ((CH₃)₂AsO₂Na).
  • Properties : Higher solubility in water (>500 g/L) and weaker acidity (pKa ~6.2) due to electron-donating methyl groups .
  • Applications : Widely used as a buffer in biological studies (e.g., electron microscopy) due to low toxicity relative to other arsenic compounds .
Arsenic Acid (H₃AsO₄)
  • Structure: Inorganic acid with three hydroxyl groups (-AsO(OH)₃).
  • Properties : Strong triprotic acid (pKa₁ = 2.3, pKa₂ = 6.9, pKa₃ = 11.5) and high solubility (1500 g/L at 20°C) .
  • Applications: Industrial uses in glass manufacturing and wood preservatives, contrasting with arsonoacetic acid’s niche research role .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Arsenic Compounds

Compound Molecular Formula Solubility (g/L, 20°C) pKa Values Key Applications
Arsonoacetic acid C₂H₅AsO₅ 217.4 ~2.5 (COOH), ~6.9 (As-OH) Chelation, synthesis
Arsenoacetic acid C₂H₅AsO₄ Not reported ~3.0 (COOH), ~7.2 (As-OH) Research
Sodium cacodylate C₂H₆AsO₂Na >500 ~6.2 Biological buffers
Arsenic acid H₃AsO₄ 1500 2.3, 6.9, 11.5 Industrial processes
Key Observations:
  • Solubility: Arsonoacetic acid’s moderate solubility (217.4 g/L) bridges the high solubility of inorganic arsenic acid and the variable solubility of organoarsenicals.
  • Acidity: The carboxylic group in arsonoacetic acid enhances its acidity compared to cacodylate but reduces it relative to inorganic arsenic acid.
  • Thermal Stability: Arsonoacetic acid decomposes at 152°C, while inorganic arsenic acid is stable up to 300°C .

Reactivity and Spectroscopic Behavior

  • UV-Vis Spectroscopy: Arsonoacetic acid exhibits distinct spectral shifts upon anion binding (e.g., acetate), attributed to charge-transfer interactions involving the arsenic center .

Q & A

Basic Research Questions

Q. How can arsonoacetic acid anion be synthesized and characterized in laboratory settings?

  • Methodological Answer : The synthesis typically involves reacting arsenic trioxide with acetic acid derivatives under controlled pH conditions. Purification is achieved via recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and elemental analysis for stoichiometric validation. Ensure proper handling due to arsenic toxicity .

Q. What are the key physicochemical properties of this compound relevant to aqueous experimental systems?

  • Methodological Answer : Critical properties include:

  • Melting Point : 152°C (pure crystalline form)

  • Solubility : 2.174 g/L in water at 25°C (pH-dependent due to carboxylate and arsenate groups) .

  • Stability : Degrades under strong acidic/alkaline conditions; store in neutral, anhydrous environments.

    Property Value Reference
    Melting Point (°C)152
    Aqueous Solubility2.174 g/L (25°C)

Q. What are the best practices for handling and storing this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Conduct stability assays via periodic HPLC analysis to monitor purity over time .

Advanced Research Questions

Q. What analytical challenges exist in detecting this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Key challenges include interference from co-eluting anions (e.g., sulfate, nitrate) and low sensitivity due to weak UV absorption. Solutions:

  • Separation : Use anion-exchange chromatography (e.g., SI-90 4E column) with gradient elution .
  • Detection : Post-column derivatization with UV-active reagents (e.g., 4-nitrophenylhydrazine) or coupling with inductively coupled plasma mass spectrometry (ICP-MS) for arsenic-specific detection .

Q. How do computational methods contribute to understanding the electronic structure and reactivity of this compound?

  • Methodological Answer : Ab initio calculations (e.g., Gaussian 98W with STO-3G basis sets) predict molecular orbital energies, charge distribution, and stability. For example, the anion’s frontier orbitals reveal nucleophilic sites at the carboxylate group and electrophilic behavior at the arsenic center .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound behavior (e.g., solubility or reactivity)?

  • Methodological Answer : Conduct systematic comparative analysis:

Replicate experiments under standardized conditions (e.g., pH, temperature).

Validate computational models by adjusting basis sets (e.g., B3LYP/6-311++G**) or incorporating solvent effects.

Cross-reference with literature data to identify methodological discrepancies (e.g., purity of reagents, calibration errors) .

Q. What methodological considerations are critical when designing studies on the environmental fate of this compound (e.g., biodegradation or adsorption in soil)?

  • Methodological Answer :

  • Sampling : Collect field samples from multiple depths and seasons to account for temporal variability.
  • Analysis : Use ion chromatography paired with solid-phase extraction to isolate the anion from competing ions (e.g., phosphate).
  • Modeling : Apply geochemical models (e.g., PHREEQC) to predict speciation under varying redox conditions .

Data Presentation and Reproducibility

Q. How should researchers present this compound data to ensure reproducibility and clarity?

  • Methodological Answer :

  • Raw Data : Include calibration curves, detection limits, and instrument parameters (e.g., HPLC column type, mobile phase composition) in supplementary materials.

  • Tables/Figures : Use standardized formats (e.g., IUPAC nomenclature in figures, error bars in graphs) to align with journal guidelines .

    Example table for solubility

    Temperature (°C) Solubility (g/L) Uncertainty
    252.174±0.05

Q. What strategies mitigate arsenic-specific toxicity risks during experimental work with this compound?

  • Methodological Answer :

  • Containment : Use fume hoods and glove boxes for synthesis/purification.
  • Waste Disposal : Neutralize arsenic-containing waste with ferric hydroxide precipitation before disposal.
  • Monitoring : Regular atomic absorption spectroscopy (AAS) of lab surfaces/air to ensure safety compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arsonoacetic acid anion
Reactant of Route 2
Arsonoacetic acid anion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.